In-Depth Technical Guide: Synthesis and Characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
In-Depth Technical Guide: Synthesis and Characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic pathway, outlines expected analytical data for characterization, and explores its potential role in inflammatory signaling pathways.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous therapeutic agents.[1][2] The isoxazole scaffold is a key feature in drugs with diverse activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]
The title compound, 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, combines the isoxazole core with a 3-methoxyphenyl substituent and a carboxylic acid moiety. The methoxy group can influence the compound's pharmacokinetic properties, while the carboxylic acid group can act as a key interaction point with biological targets, such as the active sites of enzymes. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical techniques required for its characterization.
Synthesis Pathway
The synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis. This approach is based on established methods for the synthesis of isoxazole-3-carboxylates.
Caption: Synthetic workflow for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
This step involves a Claisen condensation between 3-methoxyacetophenone and diethyl oxalate to form a diketone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride.
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Materials: 3-Methoxyacetophenone, Diethyl oxalate, Sodium ethoxide, Absolute ethanol, Hydroxylamine hydrochloride, Glacial acetic acid.
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Procedure:
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add a mixture of 3-methoxyacetophenone and diethyl oxalate dropwise at 0-5 °C with constant stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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The resulting precipitate of the sodium salt of the diketone is filtered, washed with diethyl ether, and dried.
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The dried salt is then suspended in ethanol, and a solution of hydroxylamine hydrochloride in water is added.
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A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.
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The crude ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is filtered, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.
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Step 2: Synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Materials: Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
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Procedure:
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Dissolve the ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide and reflux the mixture for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.
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The precipitated 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is filtered, washed thoroughly with cold water, and dried under vacuum.
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Characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the analysis of structurally similar compounds.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Expected to be in the range of 180-200 °C, by analogy to similar isoxazole carboxylic acids. For instance, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid has a melting point of 245-247 °C. |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and methanol. |
Spectroscopic Data
The following tables present the expected spectroscopic data for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. The predicted values are based on the known data for 5-(3-methoxyphenyl)-3-phenylisoxazole and general spectroscopic principles.[4]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Broad singlet | 1H | -COOH |
| ~7.5 - 7.3 | Multiplet | 2H | Aromatic protons (H-5', H-6') of the methoxyphenyl ring |
| ~7.2 - 7.0 | Multiplet | 2H | Aromatic protons (H-2', H-4') of the methoxyphenyl ring |
| ~6.9 | Singlet | 1H | Isoxazole proton (H-4) |
| ~3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~163 | C-5 (Isoxazole ring) |
| ~160 | C-3' (Methoxyphenyl ring, attached to OCH₃) |
| ~158 | C-3 (Isoxazole ring) |
| ~130 | C-5' (Methoxyphenyl ring) |
| ~129 | C-1' (Methoxyphenyl ring) |
| ~118 | C-6' (Methoxyphenyl ring) |
| ~116 | C-4' (Methoxyphenyl ring) |
| ~111 | C-2' (Methoxyphenyl ring) |
| ~105 | C-4 (Isoxazole ring) |
| ~55 | -OCH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~3100 | Aromatic C-H stretch |
| ~1700 | C=O stretch of carboxylic acid |
| ~1600, ~1480 | C=C and C=N stretching in aromatic and isoxazole rings |
| ~1250 | Asymmetric C-O-C stretch of methoxy group |
| ~1030 | Symmetric C-O-C stretch of methoxy group |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~219 | [M]⁺ (Molecular ion) |
| ~202 | [M - OH]⁺ |
| ~174 | [M - COOH]⁺ |
| Fragments corresponding to the methoxyphenyl and isoxazole moieties are also expected. |
Potential Biological Activity and Signaling Pathway Involvement
Isoxazole derivatives are known to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. Many isoxazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]
Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.
The proposed mechanism of action for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as an anti-inflammatory agent involves the inhibition of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the target compound could potentially mimic the substrate, arachidonic acid, and bind to the active site of the COX enzymes, thereby blocking their activity. This inhibition would lead to a reduction in prostaglandin synthesis and a subsequent decrease in the inflammatory response. Further in-vitro and in-vivo studies are required to confirm this hypothesis and to determine the selectivity of the compound for COX-1 versus COX-2.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. The proposed two-step synthesis is based on established and reliable chemical transformations. The comprehensive characterization data, predicted from analogous structures, will serve as a valuable reference for researchers working on this or similar molecules. The potential for this compound to act as an inhibitor of the cyclooxygenase pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
